Product packaging for 1-(2-Iodophenyl)pyrrolidine(Cat. No.:)

1-(2-Iodophenyl)pyrrolidine

Cat. No.: B12525501
M. Wt: 273.11 g/mol
InChI Key: ILCBPEWKRVYZLK-UHFFFAOYSA-N
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Description

1-(2-Iodophenyl)pyrrolidine is a useful research compound. Its molecular formula is C10H12IN and its molecular weight is 273.11 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12IN B12525501 1-(2-Iodophenyl)pyrrolidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H12IN

Molecular Weight

273.11 g/mol

IUPAC Name

1-(2-iodophenyl)pyrrolidine

InChI

InChI=1S/C10H12IN/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h1-2,5-6H,3-4,7-8H2

InChI Key

ILCBPEWKRVYZLK-UHFFFAOYSA-N

Canonical SMILES

C1CCN(C1)C2=CC=CC=C2I

Origin of Product

United States

Significance of Aryl Iodides in Modern Organic Chemistry

Aryl iodides are a class of organic compounds that have become indispensable tools for synthetic chemists. Their utility primarily stems from the carbon-iodine (C-I) bond, which is the weakest among the carbon-halogen bonds. This characteristic makes aryl iodides highly reactive and thus superior partners in a variety of cross-coupling reactions. researchgate.net These reactions, often catalyzed by transition metals like palladium, nickel, or copper, are fundamental for the construction of complex molecular architectures from simpler precursors. facs.website

Historically, while aryl iodides have been favored in many carbon-carbon bond-forming reactions such as the Suzuki-Miyaura and Stille couplings, they have presented challenges in carbon-nitrogen (C-N) cross-coupling reactions. researchgate.netnih.gov However, recent advancements have led to the development of highly efficient catalyst systems that overcome these limitations, enabling the successful use of aryl iodides in a broad range of amination reactions. nih.govmit.edu The reactivity of aryl iodides can also be harnessed in photoinduced reactions, where irradiation with light can generate aryl radicals for subsequent coupling processes. bohrium.com This has expanded the toolkit for chemists, offering transition-metal-free pathways for forming new chemical bonds. bohrium.com

The unique reactivity of the iodine atom also allows for transformations that are not as readily achieved with other aryl halides. For instance, the Finkelstein reaction allows for the conversion of aryl bromides to the more reactive aryl iodides, highlighting their value as synthetic intermediates. researchgate.net This reactivity profile makes aryl iodides, and by extension molecules containing this functionality like 1-(2-Iodophenyl)pyrrolidine, valuable precursors in the synthesis of highly functionalized molecules.

The Pyrrolidine Scaffold in Molecular Design and Synthesis

The pyrrolidine (B122466) ring, a five-membered saturated nitrogen heterocycle, is a privileged scaffold in medicinal chemistry and drug discovery. researchgate.netnih.govtandfonline.com Its prevalence is due to a combination of desirable physicochemical properties. The non-planar, sp³-hybridized nature of the pyrrolidine ring provides access to three-dimensional chemical space, a feature increasingly sought after in modern drug design to improve target selectivity and biological activity. researchgate.netnih.gov This structural complexity, including the potential for stereoisomers, allows for fine-tuning of a molecule's interaction with biological targets. researchgate.netnih.gov

The pyrrolidine moiety is found in numerous FDA-approved drugs and is a common feature in molecules targeting a wide array of diseases, including cancer, diabetes, and central nervous system disorders. nih.govtandfonline.comtandfonline.com Its ability to participate in hydrogen bonding and its inherent basicity contribute to its favorable pharmacokinetic properties. mdpi.com Beyond its role in bioactive molecules, the pyrrolidine scaffold is also utilized in catalysis, serving as a chiral controller in asymmetric synthesis. nih.gov

The synthesis of pyrrolidine-containing molecules can be approached in two main ways: by constructing the ring from acyclic precursors or by functionalizing a pre-existing pyrrolidine ring. researchgate.net The latter strategy is particularly relevant to 1-(2-Iodophenyl)pyrrolidine, where the pyrrolidine unit is already in place, ready for further synthetic elaboration via reactions involving the aryl iodide group.

Positioning 1 2 Iodophenyl Pyrrolidine Within Contemporary Chemical Research

Direct Synthesis Strategies

Direct approaches to constructing the this compound system involve forming the core pyrrolidine ring and introducing the iodophenyl substituent in a highly convergent manner.

N-Alkylation and N-Arylation Approaches to the Pyrrolidine Nitrogen

N-alkylation and N-arylation reactions represent fundamental strategies for the synthesis of this compound. These methods involve the formation of a bond between the pyrrolidine nitrogen and the 2-iodophenyl group.

N-Arylation: A prevalent method for forming the N-aryl bond is the Buchwald-Hartwig amination. This palladium-catalyzed cross-coupling reaction provides a versatile route to N-aryl pyrrolidines. nih.gov The reaction generally involves the coupling of an aryl halide (in this case, a di-iodobenzene) with pyrrolidine in the presence of a palladium catalyst and a suitable ligand. nih.govsciengine.com The choice of ligand is crucial for the efficiency of the reaction. For instance, enantioselective palladium-catalyzed α-arylation of N-Boc-pyrrolidine has been achieved using a sparteine-mediated deprotonation followed by a Negishi coupling with aryl bromides, yielding a broad range of 2-aryl-N-Boc-pyrrolidines with high enantiomeric ratios. organic-chemistry.org

N-Alkylation: While less direct for the synthesis of this compound itself, N-alkylation is a key process for creating related structures. For example, N-alkylation of 2-arylpyrrolidines with agents like 1-(3-chloropropyl)-5-aryl-2H-tetrazoles has been used to synthesize tetrazole derivatives bearing a pyrrolidine scaffold. nih.gov The reaction conditions for N-alkylation can vary, with some methods employing bases like potassium carbonate in a solvent such as DMF, while others may utilize phase-transfer catalysts or stronger bases like sodium hydride. researchgate.netorganic-chemistry.org

Ring-Closing Metathesis and Cyclocondensation Routes

Ring-Closing Metathesis (RCM): RCM has emerged as a powerful tool for the synthesis of various nitrogen-containing heterocycles, including pyrrolidines. organic-chemistry.orgd-nb.info This reaction typically involves the use of a ruthenium-based catalyst, such as the Grubbs catalyst, to facilitate the cyclization of a diene or an enyne. organic-chemistry.orgnih.govrsc.org For the synthesis of pyrrolidine rings, this would entail the cyclization of a diallylamine (B93489) derivative. organic-chemistry.org The efficiency of RCM can be influenced by the nature of the substituents on the nitrogen atom. d-nb.info While direct synthesis of this compound via RCM is not explicitly detailed in the provided results, the methodology is broadly applicable to the formation of the pyrrolidine core, which could then be functionalized. organic-chemistry.orgresearchgate.net

Cyclocondensation Reactions: Cyclocondensation reactions offer another pathway to the pyrrolidine skeleton. These reactions involve the formation of the ring from two or more precursor molecules in a single step. For instance, the cyclocondensation of dicarboxylic acids with substituted aminoethyl or aminopropyl derivatives can yield pyrrolidine-2,5-diones. nih.gov Another example is the Brønsted acid-catalyzed (4 + 2) cyclocondensation of 3-substituted indoles with donor-acceptor cyclopropanes to produce the 8,9-dihydropyrido[1,2-a]indole scaffold. acs.org Similarly, trifluoromethylated pyrimido[1,2-b]indazole derivatives can be synthesized through the cyclocondensation of 3-aminoindazoles with a ketoester. nih.gov

Functional Group Interconversions on Pre-formed Pyrrolidine Skeletons

This strategy involves modifying a pre-existing pyrrolidine ring to introduce the desired 2-iodophenyl group. A key example is the halodecarboxylation reaction, where a carboxylic acid group on an aromatic ring is replaced by a halogen. acs.org This method can be particularly useful for synthesizing aryl halides with specific substitution patterns that might be difficult to achieve through direct halogenation. acs.org For instance, a pyrrolidine derivative bearing a 2-carboxyphenyl group could potentially be converted to this compound via this method. Another approach involves the derivatization of functional groups already present on the pyrrolidine ring.

Transition Metal-Catalyzed Synthetic Protocols

Transition metal catalysis plays a pivotal role in the synthesis of complex organic molecules, including this compound and its derivatives.

Palladium-Catalyzed Synthetic Pathways

Palladium catalysts are particularly versatile and have been extensively used in the synthesis of pyrrolidines. dokumen.pub

Palladium-catalyzed carboamination reactions of γ-N-arylamino alkenes with vinyl bromides afford N-aryl-2-allyl pyrrolidines with high diastereoselectivity. nih.gov Tandem N-arylation/carboamination sequences have also been developed, allowing for the modular synthesis of N-aryl-2-allyl pyrrolidines from a primary γ-amino alkene, an aryl bromide, and a vinyl bromide. nih.gov

The intramolecular Mizoroki-Heck reaction is another powerful palladium-catalyzed method for constructing heterocyclic systems. chim.it This reaction can be used to generate tertiary and quaternary stereocenters with high diastereoselectivity. chim.it For example, the intramolecular Mizoroki-Heck reaction of N-(o-iodobenzyl)pyrrolidine derivatives has been employed in the synthesis of tetrahydropyrrolo[1,2-b]isoquinolines. chim.it

Furthermore, palladium-catalyzed annulation reactions between gem-dimethyl containing amides and 1-bromo-2-iodoarenes can construct two Calkyl–Caryl bonds to provide five-membered benzo-fused compounds. nih.gov

A notable palladium-catalyzed method for pyrrolidine formation involves the intramolecular insertion of a carbene into a C-H bond. researchgate.net This reaction, which can be catalyzed by both Pd(0) and Pd(II), involves the decomposition of α-diazoesters to generate a palladium carbene intermediate. researchgate.net This intermediate then undergoes a regioselective intramolecular C(sp³)–H insertion to form the pyrrolidine ring. researchgate.netlibretexts.org This method is significant as it represents a palladium-catalyzed C(sp³)–C(sp³) bond-forming reaction starting from diazocarbonyl compounds. researchgate.net DFT calculations have suggested that this transformation proceeds through a concerted metalation-deprotonation step. researchgate.net

An article focusing on the chemical compound “this compound”.

Applications of 1 2 Iodophenyl Pyrrolidine in Advanced Organic Synthesis

Versatile Building Block for Complex Molecular Architectures

The strategic placement of the iodine atom ortho to the pyrrolidine (B122466) substituent on the phenyl ring facilitates a range of intramolecular cyclization reactions, leading to the formation of fused heterocyclic systems. Furthermore, its capacity to participate in intermolecular coupling reactions allows for the extension and diversification of molecular scaffolds, underscoring its role as a cornerstone reagent in the synthesis of complex organic molecules.

Construction of Fused Pyrroloisoindole and Indazole Frameworks

The structure of 1-(2-Iodophenyl)pyrrolidine is well-suited for the synthesis of fused polycyclic frameworks, particularly those containing nitrogen. While direct examples starting from this specific molecule are specialized, its potential is evident from well-established palladium-catalyzed methodologies. For instance, an intramolecular palladium-catalyzed amination reaction is a powerful strategy for forming new N-heterocycles organic-chemistry.org. By analogy, if a suitable N-H bond is present on a substituent attached to the pyrrolidine ring, an intramolecular Buchwald-Hartwig amination could be employed to forge a new ring system, leading to structures like pyrroloisoindoles.

Similarly, the synthesis of indazole frameworks often relies on the formation of a key N-N bond followed by cyclization or direct C-N bond formation onto an aromatic ring mdpi.comnih.gov. A synthetic strategy could involve the elaboration of the pyrrolidine ring of this compound to introduce a hydrazine (B178648) moiety. Subsequent intramolecular palladium-catalyzed N-arylation would then lead to the formation of a fused indazole system. These proposed pathways leverage the reactivity of the aryl iodide to construct complex, fused heterocyclic systems that are of significant interest in medicinal and materials chemistry.

Target Framework Proposed Synthetic Strategy Key Reaction Type Catalyst/Reagent Example
Fused PyrroloisoindoleIntramolecular cyclization of a pyrrolidine-tethered aminePalladium-Catalyzed C-N CouplingPd(OAc)₂, dppf, tBuONa organic-chemistry.org
Fused IndazoleIntramolecular cyclization of a pyrrolidine-tethered hydrazinePalladium-Catalyzed N-ArylationPd(OAc)₂, P(tBu)₃, K₂CO₃ nih.gov

Synthesis of Dioxo-pyrrolidine (Succinimide) and Pyrrolidinone Derivatives

The aryl iodide group of this compound is a prime substrate for carbonylation reactions, providing a direct route to introduce carbonyl functionalities. Palladium-catalyzed carbonylation chemistry can be employed to synthesize pyrrolidinone derivatives. For example, reacting this compound with carbon monoxide and a suitable nucleophile under palladium catalysis could lead to the formation of an amide, which, if tethered correctly, could cyclize to form a pyrrolidinone fused to another ring. A more direct application involves the synthesis of derivatives of 5-(2-Iodophenyl)pyrrolidin-2-one, a related compound where the pyrrolidine ring itself has been oxidized bldpharm.com.

Furthermore, the synthesis of succinimide (B58015) (pyrrolidine-2,5-dione) derivatives is a significant area of medicinal chemistry medchemexpress.comnih.gov. While direct synthesis from this compound is less straightforward, it can serve as a precursor to more complex succinimide-containing structures. For instance, the iodophenyl moiety can be functionalized via cross-coupling reactions before a separate chemical sequence is used to construct the succinimide ring researchgate.net. This highlights the compound's role as a foundational scaffold upon which other key pharmacophores can be built.

Precursor for Azaspiro Compound Synthesis

Azaspirocycles, which feature a nitrogen atom at a spirocyclic junction, are important structural motifs in natural products and pharmaceuticals. The synthesis of these complex three-dimensional structures can be facilitated by intramolecular cyclization reactions nih.govnih.gov. The intramolecular Heck reaction, in particular, offers a powerful method for creating spirocyclic systems sioc-journal.cn.

A synthetic strategy employing this compound could involve the introduction of a vinyl-terminated tether onto the pyrrolidine ring. Under palladium catalysis, the aryl iodide would undergo oxidative addition, followed by migratory insertion of the tethered alkene. A subsequent β-hydride elimination or reductive termination step would yield the desired azaspiro[4.5]decane derivative. This approach leverages the aryl iodide as a linchpin to stitch the aromatic ring onto the pyrrolidine in a spirocyclic fashion, providing access to complex and medicinally relevant scaffolds.

Starting Material Derivative Reaction Type Resulting Spirocyclic Core Key Catalyst System
This compound with N-alkenyl tetherIntramolecular Heck ReactionAzaspiro[4.5]decanePd(OAc)₂ / PPh₃
This compound with C-alkenyl tetherIntramolecular Heck ReactionAzaspiro[4.5]decanePd(dba)₂ / PPh₃ sioc-journal.cn

Synthesis of other Nitrogen-Containing Heterocycles

The true versatility of this compound lies in its application in palladium-catalyzed cross-coupling reactions to generate a vast array of other nitrogen-containing heterocycles researchgate.net. The aryl iodide is a highly reactive partner in reactions such as the Buchwald-Hartwig amination and the Heck reaction wikipedia.orgnih.gov.

Buchwald-Hartwig Amination: This reaction allows for the coupling of this compound with a wide range of nitrogen nucleophiles, including primary and secondary amines, amides, and N-heterocycles. This provides a direct and modular method to synthesize complex aniline (B41778) derivatives, which are themselves precursors to other heterocyclic systems or biologically active molecules nih.gov.

Heck Reaction: The palladium-catalyzed coupling of this compound with alkenes introduces new carbon-carbon bonds, leading to styrenyl derivatives. These products can then undergo further transformations, such as cyclization or oxidation, to generate a variety of heterocyclic structures, including quinolines or indoles, depending on the nature of the alkene coupling partner and subsequent reaction conditions nih.gov.

These reactions demonstrate the power of this compound as a building block for combinatorial chemistry and the rapid generation of molecular diversity.

Role in Medicinal Chemistry Scaffold Design (from a synthetic perspective)

The pyrrolidine ring is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous FDA-approved drugs and biologically active compounds. nih.govnih.govresearchgate.net Its non-planar, three-dimensional structure allows for better exploration of the pharmacophore space compared to flat aromatic rings nih.gov. This compound is an exemplary tool from a synthetic perspective for leveraging this scaffold in drug design.

The primary advantage of this building block is that the aryl iodide provides a site for late-stage functionalization. In a drug discovery program, a core scaffold can be synthesized in bulk, and then the aryl iodide can be used to introduce a wide variety of substituents using robust and high-throughput palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Stille, Buchwald-Hartwig, Heck). This approach allows medicinal chemists to rapidly generate a library of analogues to explore the structure-activity relationship (SAR) and optimize properties such as potency, selectivity, and pharmacokinetics. The ability to modify the phenyl ring allows for fine-tuning of electronic properties and steric interactions with a biological target, making this compound a valuable starting point for lead optimization campaigns researchgate.netnamiki-s.co.jp.

Reaction Type Coupling Partner Resulting Functional Group Medicinal Chemistry Application
Suzuki CouplingAryl/Heteroaryl Boronic AcidBiaryl/Heteroaryl-arylProbing hydrophobic pockets, extending scaffold
Sonogashira CouplingTerminal AlkyneAryl-alkyneIntroducing rigid linkers, bioisosteric replacement
Buchwald-Hartwig AminationAmine / N-HeterocycleAryl-amineIntroducing H-bond donors/acceptors
Heck CouplingAlkeneAryl-alkeneModifying scaffold geometry and size
CyanationCyanide sourceAryl-nitrileIntroducing polar group, synthetic handle

Development of Ligands and Probes for Catalysis and Mechanistic Studies

Beyond its use in constructing target molecules, this compound can serve as a precursor for functional molecules like ligands for catalysis and molecular probes.

The development of novel ligands is crucial for advancing transition-metal catalysis. The this compound scaffold can be converted into a bidentate ligand. For example, a phosphine (B1218219) group can be introduced at the ortho position of the phenyl ring via a palladium-catalyzed phosphination reaction. The resulting molecule, a 2-(pyrrolidin-1-yl)phenylphosphine, would be an N,P-type ligand. The pyrrolidine ring acts as a bulky and electron-donating nitrogen-based donor, which, in concert with the phosphine, could coordinate to a metal center and influence the outcome of catalytic reactions rsc.org. The steric and electronic properties of such a ligand could be tuned by modifying the pyrrolidine ring, offering a modular approach to ligand design.

In the field of molecular imaging, probes are essential for visualizing biological processes in real-time nih.gov. Aryl iodides are valuable precursors for the synthesis of radiolabeled imaging agents, particularly for Positron Emission Tomography (PET). This compound can be converted into a PET probe through two main routes:

Direct Radioiodination: The stable iodine atom can be exchanged with a radioactive iodine isotope (e.g., ¹²⁴I or ¹²³I) via an isotopic exchange reaction.

Stannylation/Radiohalogenation: The aryl iodide can be converted to an aryltrialkylstannane derivative. This stannylated precursor can then be reacted with a source of a positron-emitting halogen, such as ¹⁸F or ¹²⁴I, to produce the final radiolabeled probe with high specific activity.

The resulting probe could be used to study biological targets that recognize the 1-phenylpyrrolidine (B1585074) scaffold, providing a non-invasive tool for preclinical and clinical research.

Contributions to Methodology Development in Fine Chemical Synthesis

The strategic placement of an iodine atom on the phenyl ring of this compound makes it a valuable precursor in the development of novel synthetic methodologies, particularly in the realm of transition-metal-catalyzed reactions. Its utility is most pronounced in the construction of complex, fused heterocyclic systems, which are significant scaffolds in medicinal chemistry and materials science. The development of domino reactions and intramolecular C-H functionalization strategies using this building block has led to efficient and atom-economical routes for synthesizing valuable organic compounds.

One of the significant areas where precursors like this compound contribute is in the synthesis of pyrrolo[2,1-a]isoquinoline (B1256269) derivatives. These compounds can be assembled through a domino process involving oxidative dehydrogenation, cyclization, and aromatization, starting from 2-aryl-pyrrolidines. nih.govrsc.org While the specific use of the 2-iodo derivative is a conceptual extension, the established methodology provides a clear pathway. The process is typically promoted by a multi-component catalytic system under aerobic conditions, highlighting a green chemistry approach.

The proposed reaction pathway, starting from a 2-aryl-pyrrolidine, is initiated by an oxidative dehydrogenation to form a pyrroline (B1223166) intermediate. This is followed by a cyclization with an alkyne and a subsequent dehydrogenative aromatization to yield the final pyrrolo[2,1-a]isoquinoline product. nih.gov The presence of the iodine atom in this compound would offer a reactive handle for further diversification of the resulting heterocyclic product through subsequent cross-coupling reactions.

A series of control experiments in the development of this methodology revealed that all components of the catalytic system, which may include ruthenium and copper catalysts along with an oxidant like TEMPO, are crucial for the reaction to proceed efficiently. nih.gov The use of oxygen as the terminal oxidant makes this transformation an environmentally benign process. nih.govrsc.org

The following table illustrates the scope of a similar domino reaction with various 2-aryl-pyrrolidines and alkynes, demonstrating the potential applicability for this compound.

Entry2-Aryl-pyrrolidineAlkyneProductYield (%)
12-PhenylpyrrolidineDiphenylacetylene1,2-diphenyl-pyrrolo[2,1-a]isoquinoline85
22-(p-tolyl)pyrrolidineDiphenylacetylene1,2-diphenyl-8-methyl-pyrrolo[2,1-a]isoquinoline82
32-(p-methoxyphenyl)pyrrolidineDiphenylacetylene1,2-diphenyl-8-methoxy-pyrrolo[2,1-a]isoquinoline78
42-Phenylpyrrolidine1,2-di(p-tolyl)acetylene1,2-di(p-tolyl)-pyrrolo[2,1-a]isoquinoline80

This table is representative of the types of transformations possible, as detailed in the synthesis of pyrrolo[2,1-a]isoquinolines from 2-aryl-pyrrolidines. nih.govrsc.org

Another significant contribution of aryl-iodide precursors like this compound is in the synthesis of phenanthridines. Phenanthridines are an important class of nitrogen-containing heterocycles with a wide range of biological activities. nih.goveurekalert.org The synthesis can be achieved through intramolecular C-H amination and oxidation of a 2-biarylmethanamine precursor. This compound can be envisaged as a starting material to generate the necessary biaryl framework through a Suzuki or other palladium-catalyzed cross-coupling reaction. The resulting N-(biphenyl-2-yl)pyrrolidine derivative can then undergo an intramolecular C-H functionalization to form the core phenanthridine (B189435) structure.

This approach is part of a broader strategy in organic synthesis that utilizes palladium-catalyzed ligand-directed C-H functionalization to construct carbon-nitrogen bonds intramolecularly, leading to the formation of heterocycles. nih.gov The development of such methodologies is crucial for the efficient synthesis of complex molecules from simpler, readily available starting materials.

The general mechanism for such a transformation involves the oxidative addition of the aryl iodide to a low-valent palladium catalyst, followed by intramolecular C-H activation and reductive elimination to form the new C-N bond and regenerate the catalyst. nih.gov The conditions for these reactions are continually being optimized to improve efficiency and substrate scope.

The research findings for related intramolecular C-H amination reactions to form phenanthridines are summarized in the table below, indicating the feasibility of this approach.

EntrySubstrateCatalyst / ConditionsProductYield (%)
12-amino-N-methylbiphenylI2, K2CO3, visible light5-methyl-5,6-dihydrophenanthridine85
22-amino-N-ethylbiphenylI2, K2CO3, visible light5-ethyl-5,6-dihydrophenanthridine82
32-amino-N-propylbiphenylI2, K2CO3, visible light5-propyl-5,6-dihydrophenanthridine78

This table is based on the synthesis of phenanthridines through iodine-supported intramolecular C-H amination, a strategy applicable to derivatives of this compound. nih.gov

Theoretical and Computational Investigations of 1 2 Iodophenyl Pyrrolidine Reactivity

Quantum Chemical Calculations for Reaction Mechanism Elucidation

There are no available studies that apply quantum chemical calculations to elucidate the reaction mechanisms involving 1-(2-Iodophenyl)pyrrolidine. This includes a lack of information on the characterization of transition states and the calculation of activation energy barriers for its reactions. Consequently, a detailed, computationally-backed analysis of its reaction pathways and the factors governing selectivity is not possible at this time.

Electronic Structure Analysis and Reactivity Predictions

While general principles suggest that the electron-withdrawing nature of the iodine atom and the electronic properties of the pyrrolidine (B122466) ring would influence the molecule's reactivity, a specific electronic structure analysis for this compound using computational methods is not found in the literature. Such an analysis would typically involve the calculation of molecular orbitals (HOMO-LUMO), electrostatic potential maps, and charge distribution to predict sites of electrophilic or nucleophilic attack.

Conformational Analysis and Intermolecular Interactions

The three-dimensional shape and conformational flexibility of a molecule are crucial to its reactivity and interactions. A computational conformational analysis of this compound, which would identify its most stable geometries and the energy barriers between them, has not been reported. Similarly, there is no published research on the specific intermolecular interactions this compound may form, which would be vital for understanding its behavior in solution and in the solid state.

Computational Design of Novel Synthetic Strategies

The predictive power of computational chemistry is often harnessed to design new synthetic routes or to optimize existing ones. This can involve screening potential catalysts, predicting the outcomes of unknown reactions, or designing derivatives with enhanced reactivity. In the case of this compound, the foundational computational data required to embark on such in silico design of novel synthetic strategies is not yet available.

Future Perspectives and Emerging Research Directions

Development of Sustainable and Economical Synthetic Routes

Future synthetic strategies for 1-(2-Iodophenyl)pyrrolidine will increasingly prioritize sustainability and economic viability. A primary focus will be the adoption of greener reaction media, moving away from conventional organic solvents toward water or bio-based solvents. Methodologies such as "on-water" synthesis and micellar catalysis, which can enhance reaction rates and simplify purification, are promising avenues. nih.gov Another key direction is the development of synthetic routes with high atom economy, such as ring contraction of abundant feedstocks like pyridines, which could provide novel and efficient pathways to functionalized pyrrolidines. researchgate.netnih.gov Furthermore, minimizing the use of protecting groups and reducing the number of synthetic steps through tandem or one-pot reactions will be crucial for creating more efficient and cost-effective processes for N-aryl pyrrolidines. organic-chemistry.orgmdpi.com

Exploration of Novel Catalytic Systems and Ligand Architectures

The synthesis of N-aryl pyrrolidines, including this compound, heavily relies on transition-metal catalysis, particularly palladium-catalyzed C-N cross-coupling reactions. acs.orgrsc.orgresearchgate.net Future research will focus on developing next-generation catalysts that offer higher efficiency, broader substrate scope, and milder reaction conditions. A key area of exploration is the design of novel phosphine-based ligands, such as biaryl phosphines (e.g., JohnPhos, DavePhos) and electronically rich ylide-substituted phosphines (YPhos), which have demonstrated remarkable activity in the amination of challenging aryl chlorides and could be adapted for aryl iodides. nih.govnih.govacs.orgwiley.com

Moreover, investigating alternative, more sustainable metal catalysts like copper and nickel is a growing trend. researchgate.net The development of electrocatalytic C-N coupling methods also presents an innovative, environmentally friendly alternative, driven by electrical energy instead of chemical oxidants or reductants. rsc.orgresearchgate.net The design of multi-active-site catalysts and unique ligand architectures, such as dialkyl biheteroaryl phosphines (e.g., KPhos), will be instrumental in overcoming current limitations and enhancing catalyst stability and selectivity. researchgate.netorganic-chemistry.org

Table 1: Emerging Catalytic Systems for N-Aryl Pyrrolidine (B122466) Synthesis

Catalytic System Metal Key Features Potential Advantages
Biaryl Phosphine (B1218219) Ligands Palladium Sterically demanding and electron-rich High turnover numbers (TON) and frequencies (TOF), applicable to challenging substrates. nih.govnih.gov
Ylide-Substituted Phosphines (YPhos) Palladium Strong electron-donating properties High catalyst activity, enabling reactions under mild conditions. wiley.com
Dialkyl Biheteroaryl Phosphines (KPhos) Palladium Suppresses side reactions like hydroxylation High selectivity with aqueous ammonia (B1221849) and hydroxide (B78521) bases. organic-chemistry.org

Expansion of Reactivity Modes for the Iodophenyl and Pyrrolidine Units

The synthetic versatility of this compound lies in the distinct reactivity of its two core components.

Iodophenyl Unit: The carbon-iodine bond is a prime functional handle for a wide range of cross-coupling reactions, including Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. acs.orgrsc.org Future work will likely explore its use in less conventional transformations, such as C-H iodination via metathesis and photocatalyzed reactions. chinesechemsoc.orgnih.gov The aryl iodide moiety is also a precursor for hypervalent iodine reagents and can be used in metal-iodine exchange processes, opening pathways to diverse functionalizations. nih.gov

Pyrrolidine Unit: The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure and its ability to serve as a chiral building block. nih.govmdpi.com Future research will focus on developing novel methods for the direct C-H functionalization of the pyrrolidine ring, particularly at the α-position, to introduce new substituents without pre-functionalization. rsc.org This allows for the exploration of chemical space and the synthesis of complex alkaloids and drug candidates. rsc.org The nucleophilicity of the nitrogen atom also allows for further modifications, creating a diverse library of compounds for biological screening. nih.gov

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes for this compound and its derivatives with continuous flow chemistry and automated platforms represents a significant leap forward. durham.ac.ukresearchgate.net Flow chemistry offers superior control over reaction parameters such as temperature, pressure, and reaction time, leading to enhanced yields, improved safety for hazardous reactions, and easier scalability. springerprofessional.deuc.ptmdpi.com This technology is particularly well-suited for the multi-step synthesis of heterocyclic compounds. springerprofessional.deuc.pt

Application in Materials Science and Functional Molecule Development

The unique electronic and structural properties of this compound make it an attractive building block for novel materials and functional molecules. The aryl iodide component can be readily transformed into highly conjugated systems via cross-coupling reactions, which is a cornerstone for developing organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, the pyrrolidine moiety can act as a ligand for metal complexes, leading to the development of new catalysts or functional materials with specific optical or magnetic properties. The inherent chirality of many pyrrolidine derivatives can be exploited to create chiral materials for applications in asymmetric catalysis or enantioselective separations.

Advanced Spectroscopic and Analytical Techniques for Mechanistic Studies

A deeper understanding of the reaction mechanisms involved in the synthesis and functionalization of this compound is essential for optimizing existing methods and discovering new transformations. Future research will increasingly rely on advanced in situ and operando spectroscopic techniques to monitor reactions in real-time. youtube.commdpi.com

Table 2: Advanced Analytical Techniques for Mechanistic Investigation

Technique Information Gained Application Focus
In Situ FT-IR/ATR-IR Spectroscopy Real-time monitoring of reactant consumption, product formation, and transient intermediates. mdpi.comacs.orgnih.gov Tracking catalyst activation, stability, and deactivation pathways in catalytic cycles. acs.org
In Situ NMR Spectroscopy Structural elucidation of intermediates and determination of reaction kinetics. nih.govru.nl Observing catalyst-substrate interactions and short-lived species.
Advanced Mass Spectrometry (e.g., ESI-MS, DESI-MS) Highly sensitive detection and structural characterization of low-concentration, transient, and charged intermediates. nih.govru.nlrsc.org Elucidating entire catalytic cycles and identifying fleeting species on millisecond timescales. rsc.orgacs.orgstanford.edu
In Situ UV-Vis Spectroscopy Monitoring changes in the electronic structure of catalysts and conjugated intermediates. mdpi.comnih.gov Studying organometallic species and reactions involving color changes.

| Computational Chemistry (e.g., DFT) | Predicting reaction pathways, transition state energies, and spectroscopic properties of intermediates. | Complementing experimental data to build comprehensive mechanistic models. |

These techniques, particularly when used in combination, provide a powerful toolkit for observing reactive intermediates and elucidating complex reaction networks. nih.govresearchgate.netirma-international.orgresearchgate.net Mass spectrometry, with its exceptional sensitivity, is especially valuable for identifying species that are present in very low concentrations. ru.nlrsc.orgacs.org This detailed mechanistic insight will be crucial for the rational design of more efficient and selective chemical processes involving this compound.

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